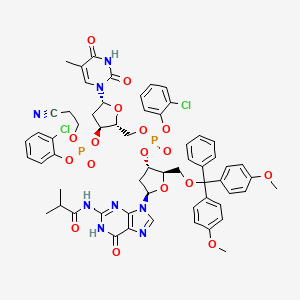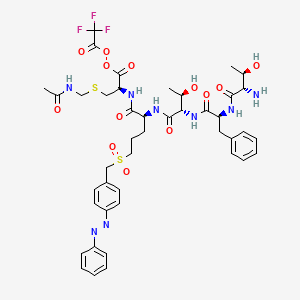
2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(N-(N-(N-L-threonyl-3-phenyl-L-alanyl)-L-threonyl)-L-seryl)-L-cysteinate, mono(perfluoroacetate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(N-(N-(N-L-threonyl-3-phenyl-L-alanyl)-L-threonyl)-L-seryl)-L-cysteinate, mono(perfluoroacetate) is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines azo, sulphonyl, and peptide moieties, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(N-(N-(N-L-threonyl-3-phenyl-L-alanyl)-L-threonyl)-L-seryl)-L-cysteinate, mono(perfluoroacetate) typically involves multiple steps, including the formation of the azo group, sulphonylation, and peptide coupling. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods help in scaling up the production while maintaining consistency and quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required purity levels for research and application purposes.
Chemical Reactions Analysis
Types of Reactions
2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(N-(N-(N-L-threonyl-3-phenyl-L-alanyl)-L-threonyl)-L-seryl)-L-cysteinate, mono(perfluoroacetate) can undergo various chemical reactions, including:
Oxidation: The azo group can be oxidized to form different products.
Reduction: The azo group can also be reduced to form amines.
Substitution: The sulphonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azo group may yield nitro compounds, while reduction may produce primary or secondary amines.
Scientific Research Applications
2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(N-(N-(N-L-threonyl-3-phenyl-L-alanyl)-L-threonyl)-L-seryl)-L-cysteinate, mono(perfluoroacetate) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(N-(N-(N-L-threonyl-3-phenyl-L-alanyl)-L-threonyl)-L-seryl)-L-cysteinate, mono(perfluoroacetate) involves its interaction with specific molecular targets and pathways. The azo group can participate in redox reactions, while the peptide moiety can interact with enzymes and receptors. These interactions can modulate various biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-(1-phenyl-ethyl)-phenol
- 4-Bromo-2-((4-ethyl-phenylimino)-methyl)-phenol
- 4-[1-[(4-nitro-phenyl)-hydrazono]-ethyl]-phenol
Uniqueness
Compared to similar compounds, 2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(N-(N-(N-L-threonyl-3-phenyl-L-alanyl)-L-threonyl)-L-seryl)-L-cysteinate, mono(perfluoroacetate) stands out due to its complex structure, which combines multiple functional groups and a peptide backbone
Properties
CAS No. |
76408-68-9 |
|---|---|
Molecular Formula |
C43H53F3N8O13S2 |
Molecular Weight |
1011.1 g/mol |
IUPAC Name |
(2,2,2-trifluoroacetyl) (2R)-3-(acetamidomethylsulfanyl)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-5-[(4-phenyldiazenylphenyl)methylsulfonyl]pentanoyl]amino]propaneperoxoate |
InChI |
InChI=1S/C43H53F3N8O13S2/c1-25(55)35(47)39(60)50-33(21-28-11-6-4-7-12-28)38(59)52-36(26(2)56)40(61)49-32(37(58)51-34(22-68-24-48-27(3)57)41(62)66-67-42(63)43(44,45)46)15-10-20-69(64,65)23-29-16-18-31(19-17-29)54-53-30-13-8-5-9-14-30/h4-9,11-14,16-19,25-26,32-36,55-56H,10,15,20-24,47H2,1-3H3,(H,48,57)(H,49,61)(H,50,60)(H,51,58)(H,52,59)/t25-,26-,32+,33+,34+,35+,36+/m1/s1 |
InChI Key |
GHFHTFHYLYTCGN-ROOKAGKKSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCS(=O)(=O)CC2=CC=C(C=C2)N=NC3=CC=CC=C3)C(=O)N[C@@H](CSCNC(=O)C)C(=O)OOC(=O)C(F)(F)F)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CCCS(=O)(=O)CC2=CC=C(C=C2)N=NC3=CC=CC=C3)C(=O)NC(CSCNC(=O)C)C(=O)OOC(=O)C(F)(F)F)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


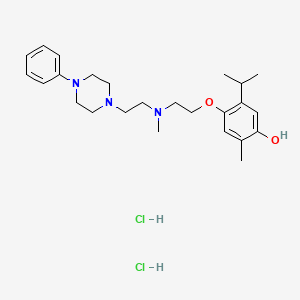
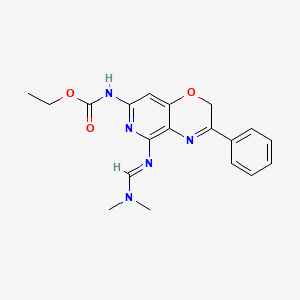
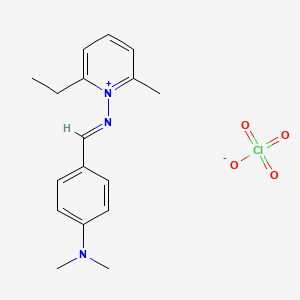
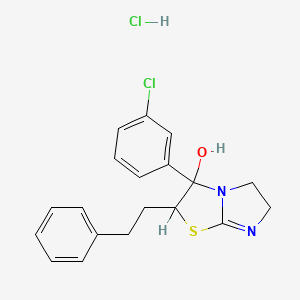
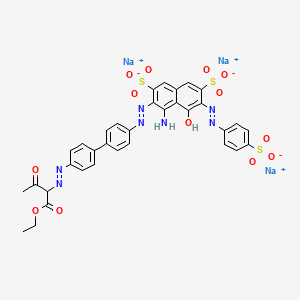
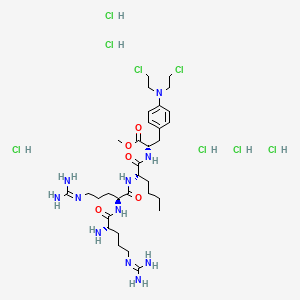
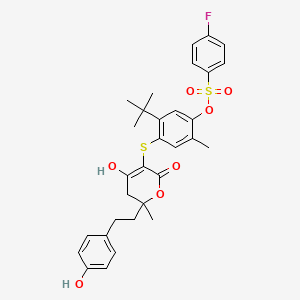

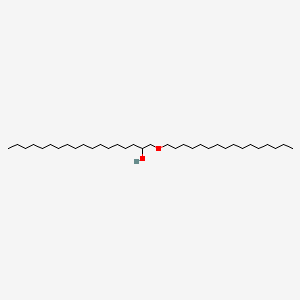
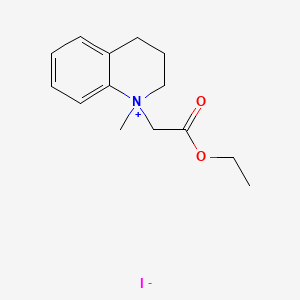
![5-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxybenzamide;oxalic acid](/img/structure/B12750843.png)
![oxalic acid;N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]-4-propoxyaniline](/img/structure/B12750844.png)

